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molecular formula C7H3BrN2O2S B1279558 2-Bromo-6-nitrobenzothiazole CAS No. 2516-37-2

2-Bromo-6-nitrobenzothiazole

Cat. No. B1279558
M. Wt: 259.08 g/mol
InChI Key: OEDLGBGVVRSXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838543B2

Procedure details

Suspend 2-amino-6-nitrobenzthiazole (20.0 g, 102 mmol) and copper (I) bromide (1.75 g, 12.2 mmol) in 18% HBr (aqueous) (200 mL) and water (180 mL). Slowly add sodium nitrite (61.0 g, 884 mmol). Continue to stir at room temperature for 30 min. Filter and dry on the filter flask overnight, to afford the title compound (24.6 g, 93%). 1H NMR (400 MHz, DMSO-d6): δ 9.19 (d, 1H, J=2.2 Hz), 8.36 (dd, 1H, J=9.0, 2.4 Hz), 8.20 (d, 1H, J=9.2 Hz).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
copper (I) bromide
Quantity
1.75 g
Type
catalyst
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.N([O-])=O.[Na+].[BrH:18]>O.[Cu]Br>[Br:18][C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Five
Name
copper (I) bromide
Quantity
1.75 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Continue to stir at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
dry on the filter flask overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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